molecular formula C8H16N6S2 B1609474 ATSM CAS No. 63618-91-7

ATSM

Cat. No.: B1609474
CAS No.: 63618-91-7
M. Wt: 260.4 g/mol
InChI Key: UTPYTEWRMXITIN-YDWXAUTNSA-N
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Description

ATSM is a chemical compound with the molecular formula C8H16N6S2 and a molecular weight of 260.38 g/mol This compound is known for its unique structure, which includes a thiourea group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATSM typically involves the reaction of 2,3-butanedione with 4-methylaminothiourea under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ATSM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

ATSM has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ATSM involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its thiourea group can interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diacetyl-bis(N-methylthiosemicarbazone): Similar structure but different substituents.

    Butane-2,di(4’-methyl-3’-thiosemicarbazone): Similar backbone but different functional groups.

Uniqueness

ATSM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

63618-91-7

Molecular Formula

C8H16N6S2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methyl-3-[(E)-[(3E)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea

InChI

InChI=1S/C8H16N6S2/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4/h1-4H3,(H2,9,13,15)(H2,10,14,16)/b11-5+,12-6+

InChI Key

UTPYTEWRMXITIN-YDWXAUTNSA-N

SMILES

CC(=NNC(=S)NC)C(=NNC(=S)NC)C

Isomeric SMILES

C/C(=N\NC(=S)NC)/C(=N/NC(=S)NC)/C

Canonical SMILES

CC(=NNC(=S)NC)C(=NNC(=S)NC)C

Key on ui other cas no.

63618-91-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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